molecular formula C9H7BrFN B12832097 3-(Bromomethyl)-4-fluoro-2-methylbenzonitrile

3-(Bromomethyl)-4-fluoro-2-methylbenzonitrile

Cat. No.: B12832097
M. Wt: 228.06 g/mol
InChI Key: YTWYROUJYHPDBG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C9H7BrFN. This compound is characterized by the presence of a bromomethyl group, a fluoro substituent, and a nitrile group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-fluoro-2-methylbenzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 4-fluoro-2-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-fluoro-2-methylbenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluoro and nitrile groups can influence the reactivity of the benzene ring towards electrophiles.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperature conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-(Bromomethyl)-4-fluoro-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and probes for studying biological systems.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzonitrile: Lacks the fluoro substituent, making it less reactive in certain electrophilic aromatic substitution reactions.

    4-Fluoro-2-methylbenzonitrile: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    3-(Chloromethyl)-4-fluoro-2-methylbenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and applications.

Uniqueness

3-(Bromomethyl)-4-fluoro-2-methylbenzonitrile is unique due to the combination of its substituents, which provide a balance of reactivity and stability, making it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

3-(bromomethyl)-4-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C9H7BrFN/c1-6-7(5-12)2-3-9(11)8(6)4-10/h2-3H,4H2,1H3

InChI Key

YTWYROUJYHPDBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1CBr)F)C#N

Origin of Product

United States

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